molecular formula C26H21ClO5 B11053185 ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate

ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate

Cat. No.: B11053185
M. Wt: 448.9 g/mol
InChI Key: HCCASHTVIJTISL-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-2-OXO-3-CHROMANECARBOXYLATE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a chromane ring system, which is a significant structural motif in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-2-OXO-3-CHROMANECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the chromane ring system. The final step involves esterification to introduce the ethyl ester group .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, industrial methods may involve the use of catalysts to accelerate the reaction rates and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-2-OXO-3-CHROMANECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-2-OXO-3-CHROMANECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-2-OXO-3-CHROMANECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-2-OXO-3-CHROMANECARBOXYLATE is unique due to its chromane ring system, which imparts distinct biological activities and chemical reactivity. This structural feature makes it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C26H21ClO5

Molecular Weight

448.9 g/mol

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-2-oxo-3,4-dihydrochromene-3-carboxylate

InChI

InChI=1S/C26H21ClO5/c1-2-31-25(29)23-22(19-10-6-7-11-20(19)32-26(23)30)21(16-8-4-3-5-9-16)24(28)17-12-14-18(27)15-13-17/h3-15,21-23H,2H2,1H3

InChI Key

HCCASHTVIJTISL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C2=CC=CC=C2OC1=O)C(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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